1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonamide
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Overview
Description
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C10H16N2O2S It is characterized by the presence of a pyridine ring substituted with three methyl groups and an ethane-1-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonamide typically involves the reaction of 2,4,6-trimethylpyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
2,4,6-Trimethylpyridine: The parent compound without the ethane-1-sulfonamide group.
Uniqueness
1-(2,4,6-Trimethylpyridin-3-yl)ethane-1-sulfonamide is unique due to its specific combination of a pyridine ring with three methyl groups and an ethane-1-sulfonamide group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H16N2O2S |
---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-(2,4,6-trimethylpyridin-3-yl)ethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-6-5-7(2)12-8(3)10(6)9(4)15(11,13)14/h5,9H,1-4H3,(H2,11,13,14) |
InChI Key |
KTATZTLOSGKOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(C)S(=O)(=O)N)C)C |
Origin of Product |
United States |
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